3-N-Boc-Amino-epsilon-caprolactam
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Overview
Description
3-N-Boc-Amino-epsilon-caprolactam, also known by its IUPAC name tert-butyl 2-oxoazepan-4-ylcarbamate, is a compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is a derivative of epsilon-caprolactam, which is a key monomer in the production of nylon-6. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Boc-Amino-epsilon-caprolactam typically involves the reaction of epsilon-caprolactam with a Boc-protected amine. One common method is the reaction of epsilon-caprolactam with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would include steps for purification and quality control to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-N-Boc-Amino-epsilon-caprolactam can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Reduction: The carbonyl group in the caprolactam ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Common reagents include trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
Hydrolysis: Produces the free amine derivative of epsilon-caprolactam.
Substitution: Yields various substituted epsilon-caprolactam derivatives.
Reduction: Forms the corresponding alcohol derivative.
Scientific Research Applications
3-N-Boc-Amino-epsilon-caprolactam has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Serves as a building block for the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 3-N-Boc-Amino-epsilon-caprolactam is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in further chemical transformations, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-azepanone: Another derivative of epsilon-caprolactam, lacking the Boc protecting group.
Azepan-2-one: The parent compound of epsilon-caprolactam.
1-(3-Aminopropyl)azepan-2-one: A derivative with an additional amino group on the propyl side chain.
Uniqueness
3-N-Boc-Amino-epsilon-caprolactam is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of peptides and other nitrogen-containing compounds, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
tert-butyl N-(2-oxoazepan-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(14)7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXWHKEQRUBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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